Icotinib Hydrochloride

Description

Properties

IUPAC Name |

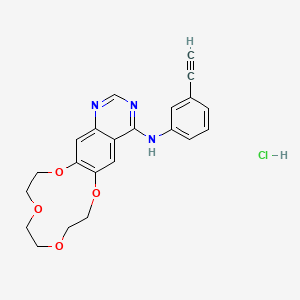

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNGXMJMUUJHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152859 | |

| Record name | Icotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204313-51-8 | |

| Record name | Icotinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Icotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icotinib (B1223) Hydrochloride, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the synthesis and chemical properties of Icotinib Hydrochloride. It details the synthetic pathways, experimental protocols for its characterization, and a thorough examination of its physicochemical properties. Furthermore, this document elucidates the mechanism of action of this compound, including its interaction with the EGFR signaling cascade, supported by visual diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound, known by the trade name Conmana, is a first-generation EGFR-TKI.[1] It functions by competitively inhibiting the ATP binding site of the EGFR, thereby blocking the downstream signaling pathways that are crucial for cell proliferation and survival in certain cancer types.[1] This targeted therapeutic approach has shown considerable efficacy, particularly in patients with NSCLC harboring specific EGFR mutations.[1] A thorough understanding of its synthesis and chemical characteristics is paramount for its continued development, quality control, and the exploration of new therapeutic applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core quinazoline (B50416) scaffold followed by the introduction of the key functional groups responsible for its biological activity. The general synthetic scheme can be conceptualized as the preparation of a substituted quinazoline intermediate followed by a nucleophilic substitution reaction with 3-ethynylaniline (B136080) and subsequent conversion to the hydrochloride salt.

A representative synthetic pathway is outlined below, compiled from various patented methods.[2][3][4]

Synthesis Workflow

Experimental Protocol: A Representative Synthesis

The following protocol is a composite of procedures described in the scientific literature and patents.[2][3][4]

Step 1: Synthesis of the 4-Chloroquinazoline Intermediate

-

Nitration: A suitably substituted benzonitrile (B105546) containing the crown ether moiety is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

-

Reduction: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation (e.g., using Pd/C as a catalyst) or with a reducing agent like iron powder in acetic acid.[3]

-

Cyclization: The resulting amino compound is cyclized to form the quinazolinone ring. This is often achieved by heating with formamide.

-

Chlorination: The quinazolinone is converted to the more reactive 4-chloroquinazoline intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Step 2: Nucleophilic Aromatic Substitution

-

The 4-chloroquinazoline intermediate is reacted with 3-ethynylaniline in a suitable solvent, such as isopropanol (B130326) or ethanol (B145695).[2]

-

The reaction mixture is typically heated to reflux for several hours to drive the substitution reaction to completion.[2]

-

Upon completion, the reaction mixture is worked up to isolate the crude Icotinib free base.

Step 3: Formation of this compound

-

The purified Icotinib free base is dissolved in a suitable organic solvent, such as ethanol or isopropanol.

-

Hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent is added.

-

The this compound salt precipitates out of the solution and is collected by filtration, washed, and dried.

Chemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and pharmacokinetic profiling.

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₂ClN₃O₄ | [5] |

| Molecular Weight | 427.88 g/mol | [5] |

| Appearance | Crystalline solid | [6] |

| Melting Point | 248-251 °C (for an intermediate) | [2] |

| Solubility | Soluble in DMSO (~21 mg/mL); Sparingly soluble in aqueous buffers. | [6][7] |

| CAS Number | 1204313-51-8 | [5] |

Mechanism of Action and EGFR Signaling Pathway

This compound exerts its therapeutic effect by targeting the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in cell growth, proliferation, and survival.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[1]

Icotinib competitively and reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain.[1] This inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling cascades. The two primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[8][9]

EGFR Signaling Pathway Inhibition by Icotinib

Experimental Protocols for Characterization

EGFR Kinase Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against EGFR.

Objective: To determine the IC₅₀ value of this compound for the inhibition of EGFR kinase activity.

Materials:

-

Recombinant human EGFR enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)

-

ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP)

-

Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the diluted this compound or vehicle control (DMSO).

-

Enzyme Addition: Add the recombinant EGFR enzyme to each well to initiate the pre-incubation.

-

Reaction Initiation: Start the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP if using the radioactive method).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-60 minutes).

-

Reaction Termination and Detection:

-

Radioactive Method: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Method (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured with a luminometer.[1]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve. Published studies have shown Icotinib to have an IC₅₀ of approximately 5 nM for EGFR.[10]

Conclusion

This compound is a well-established EGFR tyrosine kinase inhibitor with a defined synthetic pathway and clear mechanism of action. This technical guide has provided an in-depth overview of its synthesis, key chemical properties, and the experimental protocols used for its characterization. The detailed diagrams of the synthetic workflow and the EGFR signaling pathway offer a visual and conceptual framework for understanding the core scientific principles underlying this important therapeutic agent. This information serves as a valuable resource for researchers and professionals dedicated to the advancement of targeted cancer therapies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. EP2392576A1 - this compound, synthesis, crystallographic form, medical combination, and uses thereof - Google Patents [patents.google.com]

- 3. US9085588B2 - Methods of preparing icotinib and this compound, and intermediates thereof - Google Patents [patents.google.com]

- 4. WO2013064128A1 - Methods of preparing icotinib and this compound, and intermediates thereof - Google Patents [patents.google.com]

- 5. This compound | C22H22ClN3O4 | CID 44609731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Profiling of Phospho-AKT, Phospho-mTOR, Phospho-MAPK and EGFR in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]

- 10. medchemexpress.com [medchemexpress.com]

Icotinib Hydrochloride: A Technical Guide to Target Specificity and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icotinib Hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates high selectivity and potent inhibitory activity against EGFR. As a competitive inhibitor of ATP at the kinase's active site, Icotinib effectively blocks EGFR-mediated signaling pathways, leading to the suppression of cell proliferation and tumor growth. This technical guide provides an in-depth analysis of Icotinib's target specificity and kinase inhibition profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Target Specificity and Kinase Inhibition Profile

Icotinib is a highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively and reversibly binding to the ATP binding site within the tyrosine kinase domain of the EGFR protein.[2][3] This action prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and tumorigenesis.[1][4]

Extensive kinase profiling has demonstrated the high specificity of Icotinib for EGFR. In a screen against a panel of 88 different kinases, Icotinib only exhibited significant inhibitory activity against EGFR and its mutant forms.[5] This high degree of selectivity minimizes off-target effects, contributing to a more favorable safety profile.

Quantitative Kinase Inhibition Data

The inhibitory potency of Icotinib against EGFR and various cancer cell lines has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric used to represent the concentration of an inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Biochemical Assays | |||

| EGFR (Wild-Type) | Radiometric Kinase Assay | 5 nM | [5] |

| EGFR (Mutant) | Kinase Inhibition Assay | Inhibition efficacies of 61-99% | [2] |

| Cell-Based Assays | |||

| A431 (EGFR overexpressing) | EGFR Phosphorylation | 45 nM | [5] |

| A431 | Cell Proliferation | 1 µM | [3] |

| BGC-823 | Cell Proliferation | 4.06 µM | [3] |

| A549 | Cell Proliferation | 12.16 µM | [3] |

| H460 | Cell Proliferation | 16.08 µM | [3] |

| KB | Cell Proliferation | 40.71 µM | [3] |

Binding Affinity

The binding affinity of Icotinib to its target, EGFR, has been determined using computational and biophysical methods.

| Method | Parameter | Value | Reference |

| Molecular Docking | Binding Affinity | -8.42 kcal/mol | [6] |

| Molecular Docking | AutoDock Score | -7.07 | [7] |

| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 3.60 x 10⁻⁵ M | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Icotinib's target specificity and kinase inhibition profile.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 value of Icotinib against purified EGFR kinase.

Objective: To quantify the in vitro inhibitory activity of Icotinib on EGFR enzymatic activity.

Materials:

-

Purified recombinant human EGFR protein

-

Substrate protein (e.g., Crk)

-

[γ-³²P]ATP (radiolabeled ATP)

-

"Cold" (non-radiolabeled) ATP

-

Kinase reaction buffer

-

This compound

-

SDS-PAGE gels

-

PhosphorImager and quantification software

Procedure:

-

Prepare a reaction mixture containing 2.4 ng/µL of EGFR protein and 32 ng/µL of the substrate protein (Crk) in a 25 µL final volume of kinase reaction buffer.[1]

-

The reaction buffer should contain 1 µM "cold" ATP and 1 µCi of [γ-³²P]ATP.[1]

-

Add varying concentrations of Icotinib (e.g., 0, 0.5, 2.5, 12.5, 62.5 nM) to the reaction mixture.[1]

-

Incubate the mixture on ice for 10 minutes, followed by a 20-minute incubation at 30°C to allow the kinase reaction to proceed.[1]

-

Stop the reaction by adding SDS sample buffer and heating at 100°C for 4 minutes.[1]

-

Separate the proteins in the reaction mixture using 10% SDS-PAGE.[1]

-

Dry the gel and expose it to a PhosphorImager screen to detect the radiolabeled, phosphorylated substrate.[1]

-

Quantify the radioactivity of the substrate bands using appropriate software. The amount of radioactivity is inversely proportional to the kinase activity.[1]

-

Calculate the percentage of inhibition for each Icotinib concentration relative to the control (0 nM Icotinib).

-

Plot the percentage of inhibition against the logarithm of the Icotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based EGFR Autophosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of Icotinib on EGFR autophosphorylation in a cellular context.

Objective: To determine the potency of Icotinib in inhibiting EGFR signaling within intact cells.

Materials:

-

A431 human epidermoid carcinoma cells (or other suitable cell line with high EGFR expression)

-

Cell culture medium and supplements

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer

-

Antibodies: anti-phospho-EGFR (pY1173) and anti-total-EGFR

-

Western blotting reagents and equipment

Procedure:

-

Culture A431 cells to approximately 80% confluency in appropriate cell culture plates.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Treat the cells with various concentrations of Icotinib for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with a specific concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR autophosphorylation.

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform Western blot analysis using the cell lysates. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., pY1173) to detect the level of autophosphorylation.

-

Subsequently, strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.

-

Quantify the band intensities for both phosphorylated and total EGFR.

-

Normalize the phosphorylated EGFR signal to the total EGFR signal for each treatment condition.

-

Calculate the percentage of inhibition of EGFR phosphorylation for each Icotinib concentration relative to the EGF-stimulated control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the Icotinib concentration to determine the IC50 value in a cellular context.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the use of SPR to measure the binding kinetics and affinity of Icotinib to EGFR.

Objective: To determine the dissociation constant (KD) of the Icotinib-EGFR interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

EGFR protein

-

This compound

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP)

-

Regeneration solution

Procedure:

-

Covalently immobilize the EGFR protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.[7] Aim for a density of approximately 2000 response units (RU).[7]

-

Prepare a series of Icotinib solutions at different concentrations (e.g., ranging from 0.064 nM to 125,000 nM) in the running buffer.[7] The final DMSO concentration should not exceed 1% (v/v).[7]

-

Inject the Icotinib solutions over the immobilized EGFR surface at a constant flow rate and temperature (e.g., 25°C).[7]

-

Monitor the change in the refractive index in real-time, which is proportional to the binding of Icotinib to the EGFR on the sensor surface. This generates a sensorgram showing the association and dissociation phases.

-

After each injection, regenerate the sensor surface by injecting a suitable regeneration solution to remove the bound Icotinib.

-

Analyze the resulting sensorgrams using the instrument's evaluation software.[7] Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizations

EGFR Signaling Pathway and Icotinib's Mechanism of Action

Caption: EGFR signaling pathway and the inhibitory action of Icotinib.

Workflow for a Biochemical Kinase Inhibition Assay

Caption: General workflow for a biochemical kinase inhibition assay.

Icotinib's Target Specificity

Caption: Logical relationship of Icotinib's high target specificity for EGFR.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]

- 5. Icotinib (BPI-2009H), a novel EGFR tyrosine kinase inhibitor, displays potent efficacy in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Characterization of Icotinib Hydrochloride's Anti-Cancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icotinib (B1223) Hydrochloride, a potent and selective first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant anti-cancer activity in non-small cell lung cancer (NSCLC) and other malignancies.[1][2] This technical guide provides a comprehensive overview of the in-vitro characterization of Icotinib's anti-cancer effects, detailing its mechanism of action, experimental protocols for key assays, and quantitative data on its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of targeted cancer therapies.

Mechanism of Action

Icotinib Hydrochloride competitively and reversibly inhibits the ATP binding site of the EGFR tyrosine kinase domain.[2][3] In many cancer cells, overexpression or activating mutations of EGFR lead to the constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis.[1] By blocking the tyrosine kinase activity of EGFR, Icotinib effectively abrogates these oncogenic signals.[1][3]

The primary signaling cascades inhibited by Icotinib include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway, both of which are crucial for tumor cell growth and survival.[4][5][6] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring EGFR mutations or overexpressing the receptor.[5][6]

Quantitative Assessment of Anti-Cancer Activity

The in-vitro potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values of Icotinib in various cancer cell lines.

| Cell Line | Cancer Type | EGFR Status | IC50 (µM) | Reference |

| A431 | Epidermoid Carcinoma | Overexpression | 0.04 ± 0.02 | [6] |

| HCC827 | Lung Adenocarcinoma | Exon 19 Deletion | 0.15 ± 0.06 | [6] |

| PC-9 | Lung Adenocarcinoma | Exon 19 Deletion | 0.0268 ± 0.0036 | [7] |

| H1975 | Lung Adenocarcinoma | L858R & T790M | 18.80 ± 0.40 | [7] |

| A549 | Lung Adenocarcinoma | Wild-Type | 21.8 ± 0.60 | [7] |

| H1650 | Lung Adenocarcinoma | Exon 19 Deletion | >50 | [8] |

| H1299 | Lung Carcinoma | Wild-Type | 19.50 ± 2.86 | [7] |

| H460 | Large Cell Lung Cancer | Wild-Type | 23.60 ± 0.30 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro characterization of this compound. The following sections provide standardized protocols for key experiments.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[7][8]

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours.[7]

-

Reagent Addition:

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of Icotinib on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[10]

-

Peptide substrate (e.g., biotinylated peptide)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence-based assay)[11][12]

-

This compound serial dilutions

-

Detection reagents (e.g., anti-phosphotyrosine antibody for ELISA or TR-FRET)[10]

-

Appropriate microplates (e.g., 384-well)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Icotinib in kinase buffer.

-

Assay Setup: In a microplate, add the EGFR enzyme solution, the peptide substrate, and the Icotinib dilutions.[10]

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Reaction Incubation: Incubate for a defined time (e.g., 60 minutes) at room temperature or 30°C.[10][12]

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

-

Detection: Add detection reagents and incubate as required by the specific assay format (e.g., ELISA, TR-FRET).

-

Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the protein expression and phosphorylation status of EGFR and its downstream signaling molecules.

Materials:

-

Cancer cells treated with Icotinib

-

Cell lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like β-actin)[13][14]

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Icotinib for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.[15]

Conclusion

The in-vitro characterization of this compound consistently demonstrates its potent and selective inhibitory activity against EGFR. The experimental protocols outlined in this guide provide a standardized framework for assessing its anti-cancer effects. The quantitative data, particularly the low nanomolar to micromolar IC50 values in sensitive cell lines, underscore its efficacy. Further investigation into its effects on a broader range of cancer types and in combination with other therapeutic agents is warranted. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Icotinib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound enhances chemo- and radiosensitivity by inhibiting EGFR signaling and attenuating RAD51 expression and function in Hela S3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Effects of this compound on the proliferation and apoptosis of human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequence-dependent synergistic cytotoxicity of icotinib and pemetrexed in human lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Icotinib Hydrochloride in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icotinib (B1223) Hydrochloride, marketed as Conmana, is a first-generation, orally available, small-molecule epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI).[1][2][3][4] Developed by Zhejiang Beta Pharma Co., Ltd., it was approved by the China Food and Drug Administration (CFDA) in 2011 for the treatment of advanced or metastatic non-small-cell lung cancer (NSCLC) with EGFR mutations.[1][2] Icotinib represents a significant therapeutic option, particularly for NSCLC patients, demonstrating comparable efficacy to other EGFR inhibitors like gefitinib (B1684475) but with a favorable safety profile.[5][6] This technical guide provides a comprehensive overview of the preclinical data that formed the basis for its clinical development, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action: EGFR Signaling Inhibition

Icotinib functions as a highly selective and reversible competitive inhibitor of the adenosine (B11128) triphosphate (ATP) binding site within the tyrosine kinase domain of the EGFR protein.[2][7][8] In many cancer types, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, triggering downstream signaling cascades that promote unchecked cell proliferation, survival, and metastasis.[1][2] By blocking ATP binding, Icotinib prevents EGFR autophosphorylation and the subsequent activation of key downstream pathways, including the RAS/MAPK (ERK) and PI3K/AKT pathways, thereby inhibiting the cellular processes that drive tumorigenesis.[5][8][9]

In Vitro Evaluation

Preclinical in vitro studies are fundamental to characterizing the potency and selectivity of a drug candidate. Icotinib was subjected to a series of enzymatic and cell-based assays to determine its inhibitory activity against EGFR and its effect on cancer cell proliferation.

Data Presentation: Kinase and Cellular Inhibition

The inhibitory activity of Icotinib was quantified through IC50 values (the concentration required to inhibit 50% of a biological or biochemical function).

Table 1: Icotinib Kinase Inhibition Profile

| Target Kinase | IC50 Value | Reference |

|---|---|---|

| EGFR (wild-type) | 5 nM | [10] |

| EGFR (wild-type) | 91% inhibition at 0.5 µM | [11] |

| EGFR (L858R mutant) | 99% inhibition at 0.5 µM | [11] |

| EGFR (L861Q mutant) | 96% inhibition at 0.5 µM | [11] |

| EGFR (T790M mutant) | 61% inhibition at 0.5 µM | [11] |

| EGFR (T790M, L858R) | 61% inhibition at 0.5 µM |[11] |

Table 2: Icotinib Anti-proliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | Key Findings | Reference |

|---|---|---|---|---|

| A431 | Epidermoid Carcinoma | Overexpression | Significant inhibition of proliferation | [6] |

| PC-9 | NSCLC | EGFR exon 19 del | Antitumor effect similar to gefitinib | [6] |

| HCC827 | NSCLC | EGFR exon 19 del | Antitumor effect similar to gefitinib | [6] |

| H1975 | NSCLC | L858R & T790M | Tested for anti-proliferative effects | [12][13] |

| KYSE450 | Esophageal Squamous | N/A | Tested for anti-proliferative effects | [12] |

| HaCaT | Keratinocyte | Wild-type | Reduced cell viability |[14] |

Experimental Protocols

3.2.1 Kinase Inhibition Assay (General Protocol) The inhibitory effect of Icotinib on EGFR tyrosine kinase activity is typically measured using an enzymatic assay.

-

Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and the test compound (Icotinib).

-

Procedure:

-

The EGFR enzyme is pre-incubated with varying concentrations of Icotinib in a kinase reaction buffer.

-

The kinase reaction is initiated by adding ATP and the peptide substrate.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using ³²P-labeled ATP.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each Icotinib concentration relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

3.2.2 Cell Viability / Proliferation Assay (e.g., CCK-8 or MTT) This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Culture: Cancer cell lines (e.g., A431, PC-9) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a fresh medium containing serial dilutions of Icotinib Hydrochloride or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Assay:

-

A solution like CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[9]

-

Viable cells metabolize the reagent to produce a colored formazan (B1609692) product.

-

After a further incubation period, the absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

3.2.3 Western Blot Analysis This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.

-

Procedure: Hela S3 cells are treated with Icotinib, cisplatin, or radiation, and total protein is extracted.[9]

-

Electrophoresis: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.[12]

-

Immunodetection: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of EGFR (e.g., p-EGFR Y1068), AKT (p-AKT S473), and ERK (p-ERK Y204).[9]

-

Visualization: A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.[9][12]

In Vivo Evaluation

In vivo studies using animal models are critical for assessing a drug's anti-tumor efficacy and overall safety profile in a complex biological system.

Data Presentation: Xenograft Tumor Models

Icotinib has demonstrated significant anti-tumor activity in multiple xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 3: Summary of Icotinib Efficacy in Xenograft Models

| Cancer Cell Line | Animal Model | Dosing Regimen | Key Outcome | Reference |

|---|---|---|---|---|

| Multiple Lines | Xenograft Models | Dose-related | Strongly inhibited tumor growth | [6][11] |

| KYSE450 (ESCC) | Nude Mice (CDX) | 50 mg/kg, i.p., daily | Markedly reduced tumor volume and weight |[12] |

Experimental Protocols

4.2.1 Cell-Derived Xenograft (CDX) Mouse Model This is the most common model for evaluating the efficacy of anti-cancer agents.

-

Animal Model: Immunocompromised mice (e.g., nu/nu nude mice) are used to prevent rejection of human tumor cells.[12]

-

Tumor Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ KYSE450 cells) is injected subcutaneously into the flank of each mouse.[12]

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, Icotinib, positive control).[12]

-

Drug Administration: Icotinib or vehicle is administered to the mice according to a predefined schedule (e.g., 50 mg/kg, daily intraperitoneal injection).[12]

-

Monitoring and Endpoints:

-

Tumor volume (calculated as length × width² × 0.5 or similar) and mouse body weight are measured regularly (e.g., every 2-3 days).[12]

-

The study is concluded when tumors in the control group reach a predetermined size or after a specific duration.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[12]

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment compared to the vehicle control group.

Preclinical and Early Phase Pharmacokinetics

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Data Presentation: Key Pharmacokinetic Parameters

The following table summarizes key PK parameters for Icotinib from studies in healthy human volunteers and NSCLC patients.

Table 4: Pharmacokinetic Parameters of Icotinib

| Population | Dose | Tmax (h) | t1/2 (h) | Cmax | AUC | Key Notes | Reference |

|---|---|---|---|---|---|---|---|

| Healthy Subjects | 100-600 mg (single) | 0.75 - 3.5 | 6.0 - 7.8 | Dose-proportional | Dose-proportional | ~0.2% excreted unchanged in urine | [15] |

| Healthy Subjects | 400 mg (with food) | N/A | N/A | ↑ 59% | ↑ 79% | High-fat meal significantly increases absorption | [15] |

| NSCLC Patients | 75-150 mg | ~3.0 | ~6.0 | N/A | N/A | Steady state reached within 15 days |[16] |

Experimental Protocols

5.2.1 Pharmacokinetic Analysis (General Protocol)

-

Study Design: Studies are conducted in either healthy volunteers or cancer patients. A common design is a dose-escalation study or a crossover study to assess food effects.[15][16]

-

Drug Administration: Icotinib is administered orally at specified doses.

-

Sample Collection: Blood samples are collected at predefined time points before and after drug administration.

-

Bioanalysis: Plasma is separated from the blood samples, and the concentration of Icotinib is measured using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (elimination half-life) are calculated using non-compartmental analysis software.

Visualization of Preclinical Evaluation Workflow

The preclinical evaluation of a targeted therapy like Icotinib follows a structured and logical progression from initial discovery to in vivo validation.

Conclusion

The preclinical evaluation of this compound robustly demonstrated its intended mechanism of action and therapeutic potential. In vitro studies confirmed its high potency and selectivity for the EGFR tyrosine kinase, leading to effective inhibition of proliferation in relevant cancer cell lines.[6][10][11] These findings were successfully translated into in vivo models, where Icotinib showed significant dose-dependent anti-tumor efficacy.[6][11] Early pharmacokinetic studies provided essential data on its oral bioavailability and dosing schedule.[15][16] Collectively, this comprehensive preclinical data package established a strong scientific rationale for the clinical development of Icotinib as a targeted therapy for EGFR-mutant non-small-cell lung cancer.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Icotinib - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. icotinib [drugcentral.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Efficacy and safety of icotinib as first-line therapy in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound enhances chemo- and radiosensitivity by inhibiting EGFR signaling and attenuating RAD51 expression and function in Hela S3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Icotinib Is an Active Treatment of Non-Small-Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]

- 13. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Icotinib inhibits EGFR signaling and alleviates psoriasis-like symptoms in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of Icotinib, an anti-cancer drug: evaluation of dose proportionality, food effect, and tolerability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Phase I Study of the Safety and Pharmacokinetics of Higher-Dose Icotinib in Patients With Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Icotinib Hydrochloride: An In-depth Technical Guide on its Effect on EGFR Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icotinib (B1223) Hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR mutations.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of Icotinib and its detailed effects on the key downstream signaling pathways regulated by EGFR. This document summarizes the available quantitative data, provides detailed experimental protocols for the evaluation of Icotinib's effects, and includes visualizations of the signaling cascades and experimental workflows to facilitate a deeper understanding of its pharmacological action.

Mechanism of Action

Icotinib is a highly selective and potent inhibitor of the EGFR tyrosine kinase.[3][4] It reversibly binds to the ATP-binding site within the kinase domain of EGFR, preventing its autophosphorylation and subsequent activation.[5] This blockade of EGFR activation leads to the inhibition of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[6] Molecular docking studies have indicated a strong binding affinity of Icotinib to the EGFR active site, with a binding energy of -8.7 kcal/mol, which is more favorable than that of another first-generation EGFR-TKI, Erlotinib (-7.3 kcal/mol).[5]

Figure 1: Mechanism of Action of Icotinib Hydrochloride.

Effect on Downstream Signaling Pathways

RAS/RAF/MEK/ERK (MAPK) Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon EGFR activation, this pathway is initiated, leading to the phosphorylation and activation of ERK, which then translocates to the nucleus to regulate gene expression.

Icotinib has been shown to inhibit the phosphorylation of key components of this pathway. Specifically, treatment with Icotinib leads to a dose-dependent decrease in the phosphorylation of ERK1/2.[7] While direct quantitative data on the phosphorylation of MEK following Icotinib treatment is not extensively detailed in the reviewed literature, the significant reduction in p-ERK levels strongly implies an inhibitory effect on the upstream kinase, MEK.

Figure 2: Icotinib's effect on the RAS/RAF/MEK/ERK pathway.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling cascade downstream of EGFR that governs cell growth, survival, and metabolism. Activation of this pathway leads to the phosphorylation of AKT and subsequent activation of mTOR, a key regulator of protein synthesis.

Icotinib treatment effectively inhibits the PI3K/AKT/mTOR pathway by reducing the phosphorylation of AKT in a dose-dependent manner.[7] Similar to the MEK/ERK pathway, while direct quantitative data on mTOR phosphorylation in response to Icotinib is limited in the available literature, the observed inhibition of downstream mTOR targets suggests a suppressive effect on mTOR activity.

Figure 3: Icotinib's effect on the PI3K/AKT/mTOR pathway.

STAT Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is also implicated in EGFR-mediated oncogenesis. The effect of Icotinib on STAT3 signaling appears to be context-dependent. In some EGFR-mutant NSCLC cell lines, such as HCC827, Icotinib suppresses STAT3 activation. However, in other cell lines like PC-9, Icotinib treatment has been observed to paradoxically increase the phosphorylation of STAT3. This suggests the activation of a potential bypass pathway, possibly involving Src and IL-6 signaling, which may contribute to acquired resistance.

Quantitative Data

Table 1: IC50 Values of Icotinib in NSCLC Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |

| PC-9 | Exon 19 Deletion | Sensitive | [8] |

| HCC827 | Exon 19 Deletion | Sensitive | [8] |

| H1650 | Exon 19 Deletion, PTEN del | - | [8] |

| H1975 | L858R & T790M | - | [8] |

| A549 | Wild-Type | Non-sensitive | [8] |

| H460 | KRAS Q61H, PIK3CA E545K | - | [8] |

| H292 | Wild-Type | - | [8] |

| Calu-3 | Wild-Type | - | [8] |

Note: Specific IC50 values for some cell lines were not explicitly provided in the referenced search results, but their sensitivity or non-sensitivity to Icotinib was indicated.

Experimental Protocols

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is designed to assess the phosphorylation status of EGFR and its downstream signaling proteins in response to Icotinib treatment.

Materials:

-

Cell Lines: NSCLC cell lines with varying EGFR mutation status (e.g., PC-9, HCC827, A549).

-

This compound: To be dissolved in DMSO.

-

Antibodies:

-

Primary antibodies (1:1000 dilution): anti-EGFR, anti-p-EGFR (Tyr1068), anti-Erk1/2, anti-p-Erk1/2 (Thr202/Tyr204), anti-AKT, anti-p-AKT, anti-STAT3, anti-p-STAT3.

-

Secondary antibody (1:3000 dilution): Anti-rabbit IgG.

-

Loading control: anti-GAPDH (1:3000 dilution).

-

-

Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, blocking buffer (5% non-fat milk in TBST), ECL substrate.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Icotinib (or DMSO as a vehicle control) for the desired time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST and then incubate with the secondary antibody for 2 hours at room temperature.

-

Detection: Wash the membrane again and develop with an ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 4: A typical experimental workflow for Western Blot analysis.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of Icotinib on the proliferation and viability of cancer cells.

Materials:

-

Cell Lines: NSCLC cell lines.

-

This compound.

-

Reagents: MTS reagent, 96-well plates, complete cell culture medium.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of Icotinib for a specified period (e.g., 72 hours).

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a potent and selective EGFR-TKI that effectively inhibits the proliferation and survival of EGFR-dependent cancer cells. Its primary mechanism of action involves the direct inhibition of EGFR tyrosine kinase activity, leading to the suppression of key downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades. The effect of Icotinib on the STAT3 pathway is more complex and appears to be cell-line specific, highlighting the potential for adaptive resistance mechanisms. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic application of Icotinib and other EGFR inhibitors.

References

- 1. Icotinib, an EGFR tyrosine kinase inhibitor, as adjuvant therapy for patients with stage IIA-IIIA EGFR-mutant non-small-cell lung adenocarcinoma: a multicenter, open-label, single-arm, phase II study (ICAPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of icotinib on advanced non-small cell lung cancer with different EGFR phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Icotinib inhibits EGFR signaling and alleviates psoriasis-like symptoms in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Icotinib enhances lung cancer cell radiosensitivity in vitro and in vivo by inhibiting MAPK/ERK and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structural Analysis of Icotinib Hydrochloride Binding to EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of Icotinib Hydrochloride's binding to the Epidermal Growth Factor Receptor (EGFR). Icotinib is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) that competes with adenosine (B11128) triphosphate (ATP) at the kinase domain's binding site.[1][2] This inhibition blocks downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding of this compound to EGFR.

Table 1: In Vitro Inhibitory Activity of Icotinib

| Parameter | Value | Cell Line / Condition | Reference |

| IC50 | 5 nM | EGFR Tyrosine Kinase | [4] |

| IC50 | >50 µM | H1650 (EGFR wild-type) | [5] |

| IC50 | >50 µM | H1975 (EGFR mutant) | [5] |

| Inhibition at 0.5 µM | 91% | EGFR L858R | [2] |

| Inhibition at 0.5 µM | 99% | EGFR L858R/T790M | [2] |

| Inhibition at 0.5 µM | 96% | EGFR T790M | [2] |

| Inhibition at 0.5 µM | 61% | EGFR L861Q | [2] |

Table 2: Binding Affinity of Icotinib to EGFR

| Parameter | Value | Method | Reference |

| Binding Energy (ΔG) | -8.7 kcal/mol | Molecular Docking | [6] |

| Binding Energy (ΔG) | -7.07 kcal/mol | Molecular Docking | [7] |

| Dissociation Constant (Kd) | 3.60 x 10⁻⁵ M | Surface Plasmon Resonance (SPR) | [5] |

Table 3: Crystal Structure of Icotinib-EGFR Complex

| PDB ID | Description | Resolution | Reference |

| 9PMZ | Icotinib in complex with wild-type EGFR | 2.33 Å | [1][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of Icotinib to EGFR.

EGFR Kinase Activity Assay

This assay quantifies the inhibitory effect of Icotinib on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant EGFR kinase, the peptide substrate, and the Icotinib dilutions.

-

Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for EGFR.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Icotinib concentration and fitting the data to a dose-response curve.

Western Blot Analysis of EGFR Signaling Pathway

This method is used to assess the effect of Icotinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

EGFR-expressing cancer cell lines (e.g., A431, PC-9)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Icotinib or vehicle (DMSO) for a specified duration.

-

Lyse the cells on ice using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Molecular Docking of Icotinib to EGFR

This computational method predicts the binding mode and affinity of Icotinib within the EGFR kinase domain.

Software:

-

AutoDock Vina or similar docking software

-

PyMOL or Discovery Studio for visualization

Procedure:

-

Receptor Preparation:

-

Obtain the crystal structure of the EGFR kinase domain, preferably in complex with Icotinib (PDB ID: 9PMZ).[1][8]

-

If using an apo structure or a complex with another ligand (e.g., 1M17 for Erlotinib), remove the existing ligand and water molecules.[6]

-

Add polar hydrogens and assign partial charges to the receptor atoms.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

-

Assign partial charges and define the rotatable bonds.

-

-

Docking:

-

Define the binding site on the EGFR kinase domain based on the location of the co-crystallized ligand or known ATP-binding pocket residues.

-

Perform the docking simulation using a suitable algorithm (e.g., Lamarckian genetic algorithm in AutoDock).

-

-

Analysis:

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between Icotinib and EGFR in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human EGFR kinase domain

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Immobilize the recombinant EGFR onto the activated surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of concentrations of Icotinib in running buffer.

-

Inject the Icotinib solutions over the immobilized EGFR surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the structural analysis of Icotinib's binding to EGFR.

Caption: EGFR signaling pathway and the inhibitory action of Icotinib.

Caption: Experimental workflow for Icotinib-EGFR binding analysis.

Caption: Logical diagram of Icotinib's binding mechanism to EGFR.

References

- 1. rcsb.org [rcsb.org]

- 2. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. 9pmz - Icotinib in complex with wild-type EGFR - Summary - Protein Data Bank Japan [pdbj.org]

- 9. researchgate.net [researchgate.net]

Unlocking New Frontiers: A Technical Guide to the Novel Therapeutic Applications of Icotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Icotinib Hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[1] This technical guide delves into the expanding landscape of Icotinib's therapeutic potential beyond its established indication. We explore its application in other malignancies, innovative combination strategies to enhance efficacy and overcome resistance, and provide detailed experimental protocols and data to support further research and development. This document is intended to be a comprehensive resource for researchers and drug development professionals seeking to build upon the existing knowledge and explore novel avenues for this targeted therapy.

II. Mechanism of Action: Targeting the EGFR Signaling Cascade

Icotinib competitively and reversibly inhibits the ATP binding site of the EGFR tyrosine kinase domain.[2] In many epithelial tumors, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell proliferation, survival, and metastasis.[1] Icotinib's inhibition of EGFR autophosphorylation blocks the downstream activation of key signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby impeding tumor growth and progression.[1][3][4]

References

A Technical Guide to the Synthesis and Evaluation of Novel Icotinib Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of novel analogs and derivatives of Icotinib (B1223) Hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Icotinib is a potent, orally active agent approved for the treatment of non-small cell lung cancer (NSCLC).[1][2] The development of novel analogs is a key strategy to overcome acquired resistance, improve efficacy against different cancer types, and enhance pharmacokinetic properties. This guide details the core EGFR signaling pathway targeted by Icotinib, outlines synthetic methodologies for the parent compound and its novel derivatives, provides detailed experimental protocols, and presents key quantitative data in a comparative format.

The EGFR Signaling Pathway: The Target of Icotinib

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and migration.[3] Upon binding of ligands like epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to tumor growth and progression.[2][5] Icotinib functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking these downstream signals.[6]

Synthesis of Icotinib and Novel 1,2,3-Triazole Derivatives

The synthesis of Icotinib involves the construction of the core quinazoline (B50416) scaffold followed by coupling with 3-ethynylphenylamine.[7] A prominent strategy for developing novel analogs involves modifying the Icotinib structure via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8] This approach allows for the efficient creation of a library of derivatives by introducing a 1,2,3-triazole ring with various substituents, enabling exploration of the structure-activity relationship (SAR).[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative Icotinib analog and its subsequent biological evaluation.

This protocol is based on the CuAAC reaction methodology reported for synthesizing compounds like the potent derivative 3l (containing a trifluoromethyl group).[10]

-

Materials : Icotinib (as the alkyne-containing starting material), a selected organic azide (e.g., 1-(azidomethyl)-4-(trifluoromethyl)benzene), copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), sodium ascorbate (B8700270), and a solvent system (e.g., a mixture of t-BuOH and H₂O).

-

Reaction Setup : To a solution of Icotinib (1 equivalent) and the organic azide (1.1 equivalents) in the t-BuOH/H₂O solvent mixture, add sodium ascorbate (0.3 equivalents).

-

Catalyst Addition : Add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents) to the reaction mixture.

-

Reaction Conditions : Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification : Once the reaction is complete (typically within 12-24 hours), dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica (B1680970) gel to yield the final Icotinib-1,2,3-triazole derivative.

-

Characterization : Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This protocol measures the inhibitory effect of synthesized compounds on cancer cell proliferation.[10]

-

Cell Culture : Culture human cancer cells (e.g., KYSE450 esophageal squamous carcinoma cells) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.

-

Cell Staining : Resuspend cells and add a CFSE (Carboxyfluorescein succinimidyl ester) staining solution at a 1:500 ratio. Incubate in the dark for 15 minutes at 37°C.

-

Washing : Quench the staining reaction and wash the cells three times with cold culture medium containing 10% FBS.

-

Treatment : Plate the stained cells in 12-well plates (2 x 10⁴ cells/well). After 24 hours, treat the cells with various concentrations of the Icotinib derivative (e.g., 3 µM) or a vehicle control (0.1% DMSO) for 48 hours.

-

Analysis : Harvest the cells by trypsinization. Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in the rate of fluorescence dilution indicates an inhibition of cell division.

Quantitative Data and Biological Activity

The introduction of 1,2,3-triazole moieties to the Icotinib scaffold has yielded derivatives with potent anti-proliferative activity, in some cases exceeding that of the parent compound, particularly against EGFR wild-type or resistant cell lines.[9][10]

Table 1: Anti-proliferative Activity (IC₅₀, µM) of Icotinib and Derivative 3l against NSCLC Cell Lines

| Compound | H1650 (EGFR wild-type) | H1975 (EGFR T790M mutant) |

| Icotinib | >50 µM | >50 µM |

| Derivative 3l | <10 µM | <10 µM |

Data compiled from published studies indicating significantly improved potency of derivative 3l against cell lines with poor sensitivity to Icotinib.[9]

Table 2: EGFR Kinase Inhibitory Activity and Binding Affinity

| Compound | EGFR Kinase IC₅₀ | Binding Affinity to EGFR (Kᴅ) |

| Icotinib | 0.00138 µM | Not explicitly reported in these studies |

| Derivative 3l | 0.42 µM | 8.23 x 10⁻⁶ M |

Data sourced from studies on Icotinib-triazole derivatives. Note: While the in-vitro kinase inhibition of 3l appears less potent than Icotinib, its cellular anti-proliferative effect is significantly stronger in resistant lines, suggesting a complex mechanism of action.

Structure-Activity Relationship and Mechanism of Action

Studies on Icotinib-triazole derivatives have provided key insights into their mechanism of action.

-

Enhanced Binding and Activity : Molecular docking and surface plasmon resonance (SPR) experiments have shown that derivatives like 3l can bind effectively to the ATP binding site of EGFR.[10] The introduction of the triazole ring and substituents like trifluoromethyl appears to confer stronger anti-proliferative effects against both NSCLC and esophageal squamous carcinoma (ESCC) cells, including drug-resistant variants.[9]

-

Cellular Effects : The potent derivatives induce cancer cell death by triggering apoptosis and causing cell cycle arrest.[8]

-

Pathway Modulation : These compounds exert their effect by inhibiting the EGFR-mediated MAPK pathway, leading to the inactivation of downstream signaling.[9]

Conclusion

The synthesis of novel Icotinib analogs, particularly through the strategic incorporation of 1,2,3-triazole moieties via click chemistry, represents a highly promising avenue for cancer drug development. These derivatives have demonstrated the potential to overcome the limitations of first-generation EGFR inhibitors by exhibiting potent activity against drug-resistant cancer cell lines. The methodologies and data presented in this guide underscore the importance of rational drug design and efficient synthetic strategies in generating new lead compounds. Further optimization of these analogs could lead to the development of next-generation therapeutics with an improved efficacy and a broader spectrum of activity against various malignancies.

References

- 1. A new receptor tyrosine kinase inhibitor, icotinib, for patients with lung adenocarcinoma cancer without indication for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9085588B2 - Methods of preparing icotinib and icotinib hydrochloride, and intermediates thereof - Google Patents [patents.google.com]

- 8. Design, synthesis and antitumor activity of icotinib derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Resistant Strategies: Icotinib Derivatives as Promising Non-Small Cell Lung Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Icotinib Hydrochloride in vitro Cell Viability Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Icotinib Hydrochloride, marketed under the trade name Conmana, is a highly selective and potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It functions by reversibly binding to the ATP binding site of the EGFR protein, thereby inhibiting the completion of the signal transduction cascade that is crucial for cell proliferation and survival.[1][4] This targeted mechanism of action makes Icotinib a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[1][2] In vitro cell viability assays are fundamental for evaluating the efficacy of this compound, determining its cytotoxic effects, and elucidating its mechanism of action.

This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound, focusing on the widely used MTT and CellTiter-Glo assays.

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by selectively targeting the tyrosine kinase activity of EGFR.[2] In many cancer cells, particularly NSCLC, EGFR is often overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways that promote uncontrolled cell growth, proliferation, and survival.[1][2] Icotinib inhibits the phosphorylation of EGFR, which in turn blocks the activation of key downstream signaling molecules such as AKT and ERK.[5] This disruption of the EGFR signaling cascade ultimately leads to cell cycle arrest and apoptosis.

Caption: EGFR Signaling Pathway Inhibition by this compound.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-small cell lung cancer (NSCLC) cell lines. These values are indicative of the drug's potency in inhibiting cell proliferation.

| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |

| H1650 | Wild-type | >50 | [6][7] |

| H1975 | L858R & T790M | >50 | [6][7] |

| HCC827 | delE746_A750 | Sensitive (IC50 not specified) | [8] |

| PC-9 | delE746_A750 | Sensitive (IC50 not specified) | [8] |

| A549 | Wild-type | Concentration-dependent inhibition observed | [9] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.